![molecular formula C14H15N3O3S B5648495 ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5648495.png)

ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

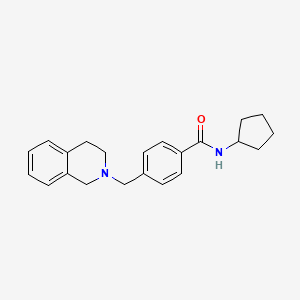

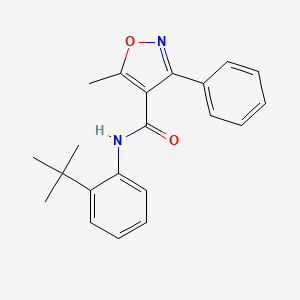

Ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate is an organic compound with the linear formula C12H15NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [11 C-carbonyl]BPTES, a compound with a similar structure, was achieved by reacting an amine precursor with [11 C-carbonyl]phenylacetyl acid anhydride .Aplicaciones Científicas De Investigación

- Applications :

- Pharmaceuticals : These derivatives serve as intermediates in the synthesis of pharmaceutical compounds. For instance, they contribute to the production of anti-platelet agents, immunomodulators, anti-hypertensive drugs, and anticancer agents .

- Enantiomer Synthesis : The compound’s chiral center allows for the production of enantiomerically pure β-amino acids, which find use in drug development .

- Reactivity : Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can undergo various reactions at the benzylic position:

- Free Radical Bromination : Bromination occurs at the benzylic position, leading to the formation of a benzylic radical. This reaction is useful in organic synthesis .

- Nucleophilic Substitution (SN2) : Primary benzylic halides can react via an SN2 pathway, resulting in substitution at the benzylic carbon .

- Applications :

- Difference : The benzylic position lacks aromatic stabilization, making it more amenable to substitution reactions (e.g., bromination) without disrupting aromaticity .

Phenylacetic Acid Derivatives

Benzylic Position Reactions

Biocatalysis and Enantioselectivity

Aromatic Substitution Considerations

Rare and Unique Chemical Collection

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with specific enzymes or receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to induce various cellular responses .

Action Environment

The action, efficacy, and stability of ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .

Propiedades

IUPAC Name |

ethyl 2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-20-13(19)9-12-16-17-14(21-12)15-11(18)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLWPHCUPMHGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {(5E)-5-[(phenylacetyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5648416.png)

![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)

![1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)

![(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)

![(4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5648477.png)

![8-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methylbut-2-en-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648517.png)

![3-isopropyl-5-[(2S)-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B5648520.png)

![methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate](/img/structure/B5648526.png)